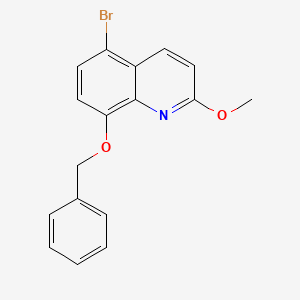

8-Benzyloxy-5-bromo-2-methoxyquinoline

Description

8-Benzyloxy-5-bromo-2-methoxyquinoline is a substituted quinoline derivative characterized by a bromine atom at position 5, a methoxy group at position 2, and a benzyloxy group at position 6. This compound’s structural complexity and functional group diversity make it a subject of interest in medicinal chemistry and materials science. The bromine atom enhances electrophilic reactivity, while the benzyloxy group contributes to steric bulk and lipophilicity, influencing solubility and interaction with biological targets .

Properties

Molecular Formula |

C17H14BrNO2 |

|---|---|

Molecular Weight |

344.2 g/mol |

IUPAC Name |

5-bromo-2-methoxy-8-phenylmethoxyquinoline |

InChI |

InChI=1S/C17H14BrNO2/c1-20-16-10-7-13-14(18)8-9-15(17(13)19-16)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |

InChI Key |

JYOYMSICPNKUCT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=C(C=CC(=C2C=C1)Br)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyloxy-5-bromo-2-methoxyquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Methoxylation: The addition of methoxy groups to specific positions on the quinoline ring.

Phenylmethoxylation: The attachment of a phenylmethoxy group to the quinoline ring.

These reactions often require specific catalysts and conditions to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of 8-Benzyloxy-5-bromo-2-methoxyquinoline involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

8-Benzyloxy-5-bromo-2-methoxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: Where the bromine atom can be replaced by other functional groups.

Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.

Coupling Reactions: Forming new carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, methanol, and phenylmethanol, often in the presence of catalysts such as iron powder or palladium complexes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .

Scientific Research Applications

8-Benzyloxy-5-bromo-2-methoxyquinoline has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activity.

Chemical Biology: Used as a probe to study biological processes and molecular interactions.

Industrial Chemistry: Employed in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 8-Benzyloxy-5-bromo-2-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Molecular Structure and Substituent Analysis

Key Structural Comparisons with Analogous Compounds:

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| 8-Benzyloxy-5-bromo-2-methoxyquinoline | Br (5), OCH₃ (2), OCH₂C₆H₅ (8) | C₁₇H₁₃BrNO₂ | 358.20 | Bulky benzyloxy group enhances lipophilicity |

| 8-Bromo-2-methoxyquinoline | Br (8), OCH₃ (2) | C₁₀H₈BrNO | 238.08 | Simpler structure; lacks benzyloxy group |

| 5-Bromo-8-methoxy-2-methylquinoline | Br (5), OCH₃ (8), CH₃ (2) | C₁₁H₁₀BrNO | 252.11 | Methyl substituent reduces steric hindrance |

| 4-Bromo-8-chloro-5-methoxy-2-methylquinoline | Br (4), Cl (8), OCH₃ (5), CH₃ (2) | C₁₁H₉BrClNO | 302.56 | Chlorine substitution alters electronic properties |

| 3-Benzyl-6-bromo-2-methoxyquinoline | Br (6), OCH₃ (2), CH₂C₆H₅ (3) | C₁₇H₁₃BrNO₂ | 358.20 | Benzyl at position 3 vs. 8; positional isomer |

Key Observations:

- Substituent Positionality: The placement of bromine and oxygen-containing groups (methoxy, benzyloxy) significantly impacts reactivity. For instance, bromine at position 5 (as in the target compound) may favor electrophilic substitution differently than bromine at position 8 (e.g., 8-Bromo-2-methoxyquinoline) .

Physicochemical Properties

- Molecular Weight and Lipophilicity: The target compound (MW 358.20) is heavier than simpler analogs like 8-Bromo-2-methoxyquinoline (MW 238.08), primarily due to the benzyloxy group. This group also increases logP values, suggesting higher membrane permeability .

- Solubility: The benzyloxy group may reduce aqueous solubility compared to compounds with polar substituents (e.g., 2-Bromo-5-methoxybenzoic acid, MW 231.04), which contains a carboxylic acid group for improved water solubility .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Traditional bromination | NBS/DMF | 12 h | 70 | |

| Microwave-assisted | NBS/DMF, 150 W | 0.5 h | 85 | |

| Catalytic hydrogenation | Pd/C, H₂/EtOAc | 2 h | 92 |

Basic: Which spectroscopic techniques are most reliable for characterizing 8-Benzyloxy-5-bromo-2-methoxyquinoline?

Methodological Answer:

- ¹H/¹³C NMR : The methoxy group (~δ 3.9 ppm) and benzyloxy aromatic protons (δ 7.2–7.5 ppm) are diagnostic. Br substitution causes deshielding of adjacent quinoline protons (δ 8.1–8.3 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 384.04 (calculated: 384.03) with isotopic peaks for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-ray crystallography : Resolves steric effects of the benzyloxy group and confirms regioselectivity of bromination .

Q. Table 2: Key NMR Signals

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 2-OCH₃ | 3.89 (s) | 56.2 |

| 8-OBenzyl (Ar-H) | 7.25–7.45 (m) | 128.5–137.8 |

| Quinoline C-5 Br | - | 122.4 (C-Br) |

Advanced: How can researchers resolve contradictions in reported biological activities of quinoline derivatives?

Methodological Answer:

Discrepancies often arise from:

- Substituent positioning : Minor structural changes (e.g., methoxy vs. benzyloxy) alter binding to targets like topoisomerases. Use SAR (Structure-Activity Relationship) studies with controlled substituent variations .

- Assay conditions : Varying pH or solvent (DMSO vs. aqueous buffer) affects solubility and activity. Standardize protocols using OECD guidelines .

- Data normalization : Normalize IC₅₀ values to positive controls (e.g., doxorubicin for cytotoxicity) to enable cross-study comparisons .

Advanced: What computational tools are recommended for predicting the reactivity of 8-Benzyloxy-5-bromo-2-methoxyquinoline?

Methodological Answer:

- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model electrophilic aromatic substitution (bromination sites) .

- Molecular docking : AutoDock Vina predicts binding affinities to cytochrome P450 enzymes; validate with experimental IC₅₀ data .

- ADMET prediction : SwissADME estimates logP (2.8) and bioavailability (70%), guiding lead optimization .

Basic: How should researchers handle stability and storage of this compound?

Methodological Answer:

- Storage : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation .

- Stability assays : Monitor purity via HPLC (C18 column, MeCN/H₂O gradient) monthly. Degradation >5% warrants repurification .

Advanced: What strategies mitigate toxicity in cellular assays involving halogenated quinolines?

Methodological Answer:

- Cytotoxicity screening : Use MTT assays on HEK293 cells (non-target) alongside cancer cells (e.g., MCF-7) to assess selectivity .

- Chelation effects : Test metal-binding propensity (e.g., Fe³⁺, Cu²⁺) via UV-Vis spectroscopy; modify substituents if false positives occur .

Basic: How is regioselectivity ensured during bromination of the quinoline core?

Methodological Answer:

- Directing groups : Methoxy at C-2 directs Br to C-5 via resonance stabilization. Use Lewis acids (FeCl₃) to enhance selectivity .

- Competitive experiments : Compare bromination of 8-benzyloxy-2-methoxyquinoline vs. unsubstituted quinoline to confirm directing effects .

Advanced: Can this compound serve as a precursor for radiolabeled probes?

Methodological Answer:

- Isotopic labeling : Replace Br with ⁷⁶Br (t₁/₂ = 16.2 h) via halogen exchange (Cu-catalyzed) for PET imaging .

- Quality control : Confirm radiochemical purity (>95%) via radio-TLC and corroborate with mass spectrometry .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Purification bottlenecks : Replace column chromatography with recrystallization (EtOAc/hexane) for >100 g batches .

- Cost optimization : Substitute benzyl chloride with benzyl bromide for faster O-benzylation (2 h vs. 6 h) .

Advanced: How do electronic effects of substituents influence electrochemical properties?

Methodological Answer:

- Cyclic voltammetry : The electron-withdrawing Br and electron-donating methoxy group create a redox potential window of –0.5 to +1.2 V (vs. Ag/AgCl) .

- Hammett analysis : σₚ values (Br: +0.23, OCH₃: –0.27) predict reactivity in electrophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.